molecular formula C19H19ClFNO3S B2797953 2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone CAS No. 1448056-59-4

2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2797953
CAS No.: 1448056-59-4
M. Wt: 395.87
InChI Key: PBZJARNLISGQJV-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone is a synthetic organic compound that features a piperidine ring substituted with a phenylsulfonyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized and functionalized with a phenylsulfonyl group.

    Introduction of the ketone group: The ethanone moiety is introduced through a series of reactions, such as Friedel-Crafts acylation.

    Halogenation: The chloro and fluoro substituents are introduced via halogenation reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of the ketone or sulfonyl groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone
  • 2-(2-Fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone
  • 2-(2-Bromophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone

Uniqueness

The presence of both chloro and fluoro substituents in 2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone may confer unique chemical properties, such as altered reactivity or binding affinity, compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO3S/c20-17-7-4-8-18(21)16(17)13-19(23)22-11-9-15(10-12-22)26(24,25)14-5-2-1-3-6-14/h1-8,15H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZJARNLISGQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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